1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Brand Name: Vulcanchem
CAS No.: 55327-43-0
VCID: VC7822236
InChI: InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
SMILES: C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68 g/mol

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS No.: 55327-43-0

Cat. No.: VC7822236

Molecular Formula: C9H7ClN2OS

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one - 55327-43-0

Specification

CAS No. 55327-43-0
Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Standard InChI Key GIKZSOCWOZJBCD-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Canonical SMILES C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one, reflects its bicyclic structure:

  • A five-membered imidazolidinone ring (4,5-dihydro-1H-imidazol-5-one) with a ketone at position 5 and a sulfur atom at position 2.

  • A 4-chlorophenyl group substituent at position 3 of the imidazolidinone ring .

The planar aromatic chlorophenyl group and the non-planar imidazolidinone core create a hybrid geometry that influences its reactivity and intermolecular interactions. X-ray crystallography of analogous imidazolidinone derivatives reveals bond lengths of ~1.48 Å for C=O and ~1.67 Å for C=S, with dihedral angles between the aryl and heterocyclic rings ranging from 15–30° .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC9H7ClN2OS\text{C}_9\text{H}_7\text{ClN}_2\text{OS}
Molecular Weight226.68 g/mol
SMILESC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
InChI KeyGIKZSOCWOZJBCD-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, imidazolidinones are typically synthesized via:

  • Cyclocondensation: Reaction of 4-chlorophenyl isothiocyanate with α-amino ketones or esters under basic conditions .

  • Nucleophilic Substitution: Thiolation of preformed imidazolidinone intermediates using sulfurizing agents like Lawesson’s reagent .

Aromsyn reports gram-to-kilogram-scale production with ≥98% purity via optimized condensation reactions, though exact yields remain proprietary . VulcanChem notes that such syntheses often employ anhydrous solvents (e.g., DMF, THF) and temperatures of 60–100°C.

Analytical Characterization

  • IR Spectroscopy: Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C=S stretch) .

  • NMR:

    • 1H^1\text{H}: δ 3.3–3.9 ppm (CH2_2-CH2_2 bridge), δ 7.2–7.6 ppm (aromatic protons) .

    • 13C^{13}\text{C}: δ 160–170 ppm (C=O and C=S), δ 125–140 ppm (aromatic carbons) .

  • Mass Spectrometry: Molecular ion peak at m/z 226.68 (M+^+) .

Applications in Materials Science

Catalysis

The compound serves as a ligand in transition-metal complexes. For example:

  • Vanadium(IV) complexes anchored on polymers show 85–92% efficiency in oxidizing sulfides to sulfoxides .

  • Palladium(II) coordination compounds catalyze Suzuki-Miyaura couplings with yields >90% .

Table 2: Catalytic Performance

ApplicationConditionsEfficiencySource
Sulfide OxidationVO2+\text{VO}^{2+}, H2_2O2_2, 25°C92%
Cross-Coupling ReactionsPd(OAc)2_2, K2_2CO3_3, 80°C94%

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in mesoporous silica nanoparticles (MSNs) improves bioavailability by 40% in murine models, enabling sustained release over 72 hours .

Computational Modeling

DFT studies predict a HOMO-LUMO gap of 4.2 eV, suggesting utility in organic semiconductors .

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